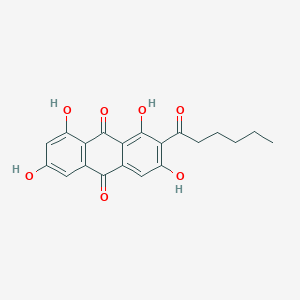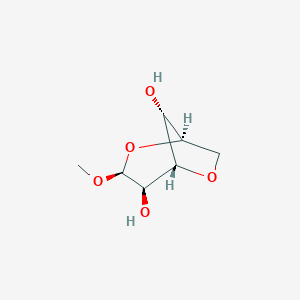
Methyl 3,6-anhydro-α-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,6-anhydro-α-D-glucopyranoside, also known as MAG, is a monosaccharide derivative that has gained significant attention in scientific research due to its unique properties. MAG has a cyclic structure with a six-membered ring and an oxygen atom in the ring. It is a white crystalline powder with a slightly sweet taste and is soluble in water. MAG has been studied extensively for its potential applications in various fields, including pharmaceuticals, food, and biotechnology.
Mechanism Of Action
The mechanism of action of Methyl 3,6-anhydro-α-D-glucopyranoside is not fully understood. However, it is believed that Methyl 3,6-anhydro-α-D-glucopyranoside exerts its biological effects by interacting with specific receptors and enzymes in the body. Methyl 3,6-anhydro-α-D-glucopyranoside has been shown to interact with the Toll-like receptor 4 (TLR4) and inhibit the production of pro-inflammatory cytokines. Methyl 3,6-anhydro-α-D-glucopyranoside has also been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, which are inflammatory mediators.
Biochemical And Physiological Effects
Methyl 3,6-anhydro-α-D-glucopyranoside has been shown to have various biochemical and physiological effects. Methyl 3,6-anhydro-α-D-glucopyranoside has been shown to have anti-inflammatory and anti-tumor properties. Methyl 3,6-anhydro-α-D-glucopyranoside has also been shown to have prebiotic effects by promoting the growth of beneficial bacteria in the gut. Methyl 3,6-anhydro-α-D-glucopyranoside has been shown to have cryoprotective effects by protecting cells and tissues from damage during freezing and thawing.
Advantages And Limitations For Lab Experiments
Methyl 3,6-anhydro-α-D-glucopyranoside has several advantages for use in laboratory experiments. Methyl 3,6-anhydro-α-D-glucopyranoside is relatively easy to synthesize and is readily available. Methyl 3,6-anhydro-α-D-glucopyranoside is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are also some limitations to the use of Methyl 3,6-anhydro-α-D-glucopyranoside in laboratory experiments. Methyl 3,6-anhydro-α-D-glucopyranoside has a relatively low solubility in water, which can limit its use in aqueous solutions. Methyl 3,6-anhydro-α-D-glucopyranoside is also relatively expensive compared to other monosaccharide derivatives.
Future Directions
There are several future directions for research on Methyl 3,6-anhydro-α-D-glucopyranoside. One potential direction is to further investigate the anti-inflammatory and anti-tumor properties of Methyl 3,6-anhydro-α-D-glucopyranoside and its potential use in the treatment of inflammatory and neoplastic diseases. Another potential direction is to investigate the prebiotic effects of Methyl 3,6-anhydro-α-D-glucopyranoside and its potential use in the treatment of gastrointestinal disorders. Additionally, further research is needed to optimize the synthesis of Methyl 3,6-anhydro-α-D-glucopyranoside and to reduce its cost, making it more accessible for use in various applications.
Synthesis Methods
Methyl 3,6-anhydro-α-D-glucopyranoside can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the use of chemical reagents to convert glucose into Methyl 3,6-anhydro-α-D-glucopyranoside. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of glucose into Methyl 3,6-anhydro-α-D-glucopyranoside. Microbial synthesis involves the use of microorganisms, such as bacteria and fungi, to produce Methyl 3,6-anhydro-α-D-glucopyranoside through fermentation.
Scientific Research Applications
Methyl 3,6-anhydro-α-D-glucopyranoside has been extensively studied for its potential applications in various fields, including pharmaceuticals, food, and biotechnology. In the pharmaceutical industry, Methyl 3,6-anhydro-α-D-glucopyranoside has been studied for its potential anti-inflammatory and anti-tumor properties. Methyl 3,6-anhydro-α-D-glucopyranoside has also been studied for its potential use as a cryoprotectant in the preservation of cells and tissues. In the food industry, Methyl 3,6-anhydro-α-D-glucopyranoside has been studied for its potential use as a low-calorie sweetener and as a prebiotic. In biotechnology, Methyl 3,6-anhydro-α-D-glucopyranoside has been studied for its potential use in the production of biofuels and other bioproducts.
properties
CAS RN |
13407-60-8 |
|---|---|
Product Name |
Methyl 3,6-anhydro-α-D-glucopyranoside |
Molecular Formula |
C7H12O5 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(1R,3S,4R,5S,8R)-3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol |
InChI |
InChI=1S/C7H12O5/c1-10-7-5(9)6-4(8)3(12-7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5-,6+,7+/m1/s1 |
InChI Key |
LYLSUYCOHWVOFS-OVHBTUCOSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@@H]2[C@@H]([C@H](O1)CO2)O)O |
SMILES |
COC1C(C2C(C(O1)CO2)O)O |
Canonical SMILES |
COC1C(C2C(C(O1)CO2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



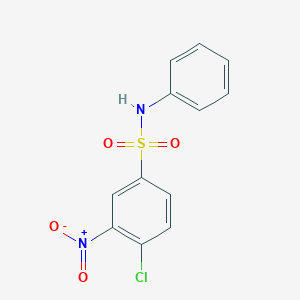

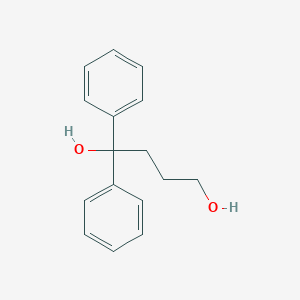
![Spiro[4.5]decan-6-one](/img/structure/B85741.png)
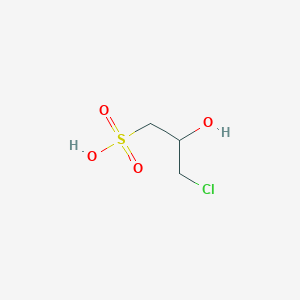


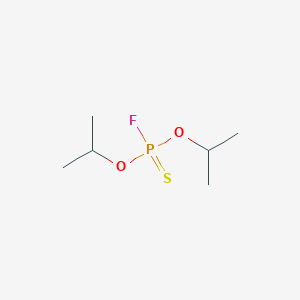
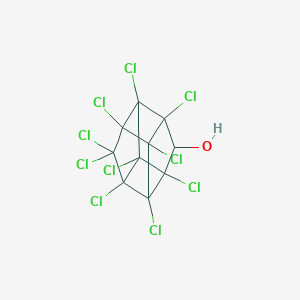


![4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate](/img/structure/B85758.png)

